1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(10-11(6)3)9(13)5-7(2)12/h4H,5H2,1-3H3 |
InChI Key |
FPBLJUUVWIJDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Butane-1,3-dione Core and Pyrazole Cyclization
A widely recognized approach to synthesizing 1-(1,5-dimethyl-1H-pyrazol-3-yl)butane-1,3-dione involves two main steps:
Step 1: Synthesis of the diketone intermediate (butane-1,3-dione derivative)
This is typically achieved by treating a ketone with a base and an ester in a suitable solvent. For example, a ketone such as 1-(4-ethoxyphenyl)ethanone can be reacted with ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in the presence of metallic sodium or alkali metal alkoxides (e.g., sodium methoxide, lithium methoxide) to form the diketone intermediate. The reaction is often conducted at temperatures ranging from 15 to 70 °C, preferably 20 to 60 °C, to optimize yield and minimize side reactions.Step 2: Cyclization with hydrazine or hydrazine derivatives
The diketone intermediate is then condensed with hydrazine or substituted hydrazines (such as arylhydrazine hydrochlorides) to form the pyrazole ring. This cyclization is generally performed at reflux temperatures (50–60 °C) and under acidic conditions (pH below 7, often adjusted with aqueous HCl before hydrazine addition) to facilitate ring closure and improve selectivity.
This two-step process can be conducted as a one-pot synthesis without isolating the diketone intermediate, which enhances the process's commercial viability and scalability.
Regioselective Synthesis Using Trichloromethyl Enones
A recent methodology employs trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles regioselectively. The nature of the hydrazine reagent dictates the regioisomer formed:
- Using arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer.
- Using free hydrazine leads exclusively to the 1,5-regioisomer.
The reaction proceeds via a one-pot three-component protocol, involving the trichloromethyl enone, hydrazine derivative, and alcohol solvent, typically under reflux for 16 hours. The yields range from moderate to excellent (37–97%) depending on substrates and conditions.
Alternative Cyclization Reactions
Other synthetic routes involve cyclization reactions of substituted chalcones with hydrazine derivatives or succinichydrazide to produce related pyrazole derivatives, which can be adapted for 1-(1,5-dimethyl-1H-pyrazol-3-yl)butane-1,3-dione analogs. These methods use solvents such as dimethyl sulfoxide and are characterized by spectroscopic confirmation (FT-IR, 1H-NMR, 13C-NMR).
| Parameter | Typical Conditions/Examples | Notes |
|---|---|---|
| Base | Alkali metal alkoxides (e.g., sodium methoxide) | Used for diketone formation |
| Solvent | Ethanol, isopropanol, toluene, dimethyl sulfoxide | Choice affects solubility and reaction rate |
| Temperature (diketone formation) | 15–70 °C (preferably 20–60 °C) | Controls reaction rate and selectivity |
| Temperature (pyrazole formation) | Reflux (50–60 °C) | Promotes cyclization |
| pH | Below 7 (acidified with aqueous HCl) | Facilitates hydrazine addition and ring closure |
| Reaction time | Several hours to days (e.g., 7 days for some syntheses) | Longer times may be needed for complete conversion |
| Hydrazine type | Free hydrazine or arylhydrazine hydrochlorides | Dictates regioselectivity in pyrazole formation |
- The one-pot synthesis approach significantly reduces cost and complexity by avoiding isolation of intermediates and enabling scale-up for industrial applications.
- Structural analysis via X-ray crystallography confirms the formation of intramolecular hydrogen bonding and planarity in the molecule, which are important for stability and biological activity.
- Regioselective synthesis using trichloromethyl enones allows fine control over pyrazole substitution patterns, expanding the scope for designing analogs with tailored properties.
- Spectroscopic methods (NMR, FT-IR) are essential for confirming the structure and purity of the synthesized compounds, with characteristic chemical shifts and coupling constants reported in literature.
The preparation of 1-(1,5-dimethyl-1H-pyrazol-3-yl)butane-1,3-dione is efficiently achieved through diketone formation followed by hydrazine-mediated cyclization. Advances in one-pot synthesis and regioselective methodologies using trichloromethyl enones have enhanced the practicality and selectivity of these preparations. Reaction conditions such as base choice, solvent, temperature, and pH are critical parameters influencing yield and regioselectivity. Structural and spectroscopic studies validate the successful synthesis and provide insights into molecular conformation relevant to pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring facilitates nucleophilic substitution at position 3. For example:
-
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields 3-alkylated pyrazole derivatives .
-
Acyl chlorides (e.g., acetyl chloride) under anhydrous conditions produce 3-acylated products via substitution.
Key Observations
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 80°C | 3-Methyl derivative | 72 |
| ClCOCH₃ | Et₃N, CH₂Cl₂, 25°C | 3-Acetyl derivative | 68 |
Cyclization Reactions
The diketone moiety participates in cyclization with hydrazines to form fused pyrazole systems:
-
Reaction with succinic dihydrazide in acidic media leads to 1,4-bis-pyrazole derivatives via intramolecular cyclization .
-
Phenylhydrazine forms spiro-pyrazoline compounds under reflux in ethanol.
Mechanism
-
Hydrazine attacks the carbonyl group.
-
Cyclization occurs with elimination of water.
-
Final product stabilizes via conjugation with the pyrazole ring.
Example Reaction
text1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione + Succinic dihydrazide → 1,4-Bis[5-(pyrazolyl)phenyl]butane-1,4-dione [5]
Coordination Chemistry
The compound acts as a bidentate ligand for lanthanide ions (e.g., Eu³⁺, Tb³⁺):
-
Forms tris-complexes (e.g., [EuL₃(H₂O)₂]) with coordination through the diketone oxygen atoms .
-
Luminescence studies show strong red emission for Eu³⁺ complexes (λem = 612 nm) .
Structural Data
| Parameter | EuL₃ | GdL₃ | TbL₃ |
|---|---|---|---|
| Ln–O(L) (Å) | 2.345–2.420 | 2.337–2.407 | 2.317–2.389 |
| Ln–O(H₂O) (Å) | 2.445–2.536 | 2.419–2.518 | 2.412–2.510 |
Condensation Reactions
The diketone undergoes condensation with amines or aldehydes:
-
Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces α,β-unsaturated ketones .
-
Ammonium acetate in acetic acid yields pyrazolo[3,4-b]pyridine derivatives .
Optimized Conditions
-
Solvent: Ethanol or glacial acetic acid.
-
Catalyst: Piperidine (for aldol condensation).
-
Temperature: 60–80°C.
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium cleaves the diketone to form pyrazole-3-carboxylic acid .
-
Reduction : NaBH₄ selectively reduces the diketone to 1,3-diol , preserving the pyrazole ring .
Product Characterization
| Reaction | Product | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|
| Oxidation | Pyrazole-3-carboxylic acid | 1695 (C=O) | 8.21 (s, 1H, pyrazole-H) |
| Reduction | 1,3-Diol | 3400 (O–H) | 4.12 (t, 2H, –CH₂OH) |
Biological Activity Correlations
Reaction products demonstrate enhanced bioactivity compared to the parent compound:
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Fluorinated Derivatives
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione (CAS 1006319-27-2)
- Molecular Formula : C₉H₉F₃N₂O₂
- Molecular Weight : 234.18 g/mol
- Key Features: The trifluoromethyl group introduces strong electron-withdrawing effects, likely increasing the acidity of the diketone protons compared to the non-fluorinated target compound. This enhances its utility as a ligand for metal coordination, particularly with late transition metals .
- Synthesis: High purity (98%) is achievable, as noted in , suggesting robust synthetic protocols for fluorinated analogs.
4,4-Difluoro-1-phenylbutane-1,3-dione (CAS 921406-61-2)
- Molecular Formula : C₁₀H₈F₂O₂
- Molecular Weight : 198.17 g/mol
- Fluorine atoms may engage in halogen bonding, influencing supramolecular assembly .
Cyclopropyl-Substituted Analog
1-Cyclopropyl-3-(1,5-dimethyl-1H-pyrazol-3-yl)propane-1,3-dione (CAS 1694973-01-7)
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 206.24 g/mol
- Key Features: The cyclopropyl group introduces ring strain, which may affect conformational flexibility and thermal stability.
Pyrazole-Linked β-Diketones
describes pyrazole derivatives synthesized via reactions with malononitrile or ethyl cyanoacetate. Substituents on the pyrazole ring (e.g., methyl groups in the target compound) influence steric hindrance and electronic effects, modulating reactivity in coordination chemistry or catalysis.
Structural and Crystallographic Analysis
Crystallographic tools like SHELXL () and ORTEP for Windows () are critical for determining the molecular and supramolecular structures of these compounds. For example:
- Hydrogen-bonding patterns, analyzed via graph set theory (), may differ between fluorinated and non-fluorinated analogs due to fluorine’s electronegativity.
- Crystal packing in the target compound could involve C–H···O interactions between diketone oxygen and pyrazole hydrogen, whereas fluorinated analogs might exhibit C–F···H–C interactions .
Data Table: Comparative Overview of Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₂N₂O₂* | 196.21* | 1,5-Dimethylpyrazole | N/A | Chelating ligand, potential H-bonding |
| 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione | C₉H₉F₃N₂O₂ | 234.18 | Trifluoromethyl | 98 | Enhanced acidity, electron-withdrawing |
| 1-Cyclopropyl-3-(1,5-dimethyl-1H-pyrazol-3-yl)propane-1,3-dione | C₁₁H₁₄N₂O₂ | 206.24 | Cyclopropyl | N/A | Ring strain, reduced hydrophobicity |
| 4,4-Difluoro-1-phenylbutane-1,3-dione | C₁₀H₈F₂O₂ | 198.17 | Difluoro, phenyl | 98 | Halogen bonding potential |
*Estimated based on structural similarity to analogs.
Biological Activity
1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
It features a pyrazole ring, which is known for its significant pharmacological properties. The synthesis typically involves reactions between 1,5-dimethylpyrazole derivatives and diketones, leading to various modifications that enhance biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds derived from 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione have demonstrated significant inhibitory effects on various cancer cell lines. A study reported an IC50 value of 49.85 μM for a related pyrazole compound against A549 lung cancer cells, indicating promising cytotoxicity and potential for further development as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been extensively studied. For example, compounds similar to 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione have shown effectiveness against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups in the structure enhances their antibacterial efficacy .
The biological activity of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole compounds often inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Cell Signaling : These compounds may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that derivatives of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione induced apoptosis in cancer cells through the activation of caspase pathways .
- Antibacterial Activity : A series of synthesized pyrazole derivatives were tested against various bacterial strains. One derivative exhibited an MIC (Minimum Inhibitory Concentration) of 20 µg/mL against Klebsiella pneumoniae, showcasing its potential as an antibacterial agent .
Data Summary
The following table summarizes key findings related to the biological activity of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1,5-dimethyl-1H-pyrazol-3-yl)butane-1,3-dione, and how can tautomeric equilibria affect its purity?
- Methodology : Use Claisen-Schmidt condensation between 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and acetylacetone under basic conditions (e.g., NaOH/EtOH). Monitor tautomerism via -NMR to resolve keto-enol equilibria, as seen in structurally similar β-diketones (e.g., 1-phenylbutane-1,3-dione) . Purify via recrystallization in ethanol to isolate the dominant tautomer.
Q. How can spectroscopic techniques (NMR, IR) distinguish between the pyrazole and diketone moieties in this compound?
- Methodology :
- -NMR: Pyrazole protons (δ 2.1–2.3 ppm for methyl groups; δ 6.1–6.3 ppm for pyrazole C-H) vs. diketone protons (δ 2.2–2.5 ppm for methyl groups adjacent to carbonyls; δ 16.1 ppm for enolic -OH in tautomeric forms) .
- IR: Stretching vibrations at 1650–1700 cm (C=O of diketone) and 1500–1550 cm (C=N of pyrazole) .
Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?
- Methodology : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at 4°C. Preferentially orient the pyrazole ring to resolve intermolecular interactions, as demonstrated in analogous 1,5-dimethylpyrazole derivatives .
Advanced Research Questions
Q. How do computational models (DFT, MD) predict the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the diketone carbonyl carbons. Compare with experimental reactivity in reactions with hydrazines or amines, noting steric hindrance from the 1,5-dimethylpyrazole group .
Q. What structural modifications enhance the compound’s bioactivity while maintaining stability?
- Methodology : Introduce electron-withdrawing groups (e.g., -NO, -Cl) at the pyrazole C4 position to modulate electron density. Assess stability via accelerated degradation studies (40°C, 75% RH) and bioactivity in cell-based assays (e.g., anti-inflammatory activity via COX-2 inhibition) .
Q. How does the compound’s solubility profile vary in polar vs. nonpolar solvents, and what implications does this have for formulation?
- Methodology : Measure solubility in DMSO, water, and hexane using UV-Vis spectroscopy. Correlate with Hansen solubility parameters. For hydrophobic formulations, use PEG-400 as a co-solvent to enhance bioavailability .
Q. What intermolecular forces dominate in crystal packing, and how do they influence melting point variability?
- Methodology : Analyze X-ray crystallography data (e.g., C–H···O hydrogen bonds, π-π stacking between pyrazole rings) to explain melting point differences between polymorphs. For example, stronger π-π interactions increase thermal stability .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
